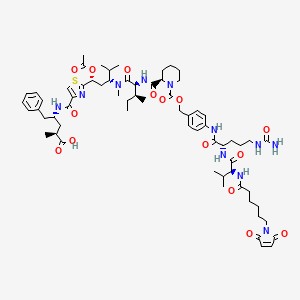
MC-VC-PAB-Tubulysin M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-VC-PAB-Tubulysin M is a synthetic antibody-drug conjugate (ADC) drug-linker conjugate. It is composed of the tubulin polymerization inhibitor Tubulysin M, which acts as an ADC cytotoxin, and MC-VC-PAB, a cleavable ADC linker . This compound is primarily used in scientific research for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
MC-VC-PAB-Tubulysin M is synthesized by conjugating Tubulysin M with the cleavable linker MC-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the subsequent conjugation with Tubulysin M . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s integrity .
化学反応の分析
Types of Reactions
MC-VC-PAB-Tubulysin M undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
科学的研究の応用
MC-VC-PAB-Tubulysin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ADC drug-linker conjugates and their chemical properties.
Industry: Utilized in the development of new ADCs for therapeutic applications.
作用機序
MC-VC-PAB-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound targets tubulin, a key protein involved in cell division, and disrupts its function, leading to the death of rapidly dividing cells .
類似化合物との比較
Similar Compounds
Auristatin: Another tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Uniqueness
MC-VC-PAB-Tubulysin M is unique due to its specific combination of the cleavable linker MC-VC-PAB and the potent cytotoxin Tubulysin M. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells and enhancing therapeutic efficacy .
特性
分子式 |
C66H93N11O15S |
|---|---|
分子量 |
1312.6 g/mol |
IUPAC名 |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H93N11O15S/c1-10-41(6)57(63(86)75(9)51(39(2)3)36-52(92-43(8)78)62-72-49(38-93-62)59(83)70-47(34-42(7)64(87)88)35-44-20-13-11-14-21-44)74-60(84)50-23-16-18-32-76(50)66(90)91-37-45-25-27-46(28-26-45)69-58(82)48(22-19-31-68-65(67)89)71-61(85)56(40(4)5)73-53(79)24-15-12-17-33-77-54(80)29-30-55(77)81/h11,13-14,20-21,25-30,38-42,47-48,50-52,56-57H,10,12,15-19,22-24,31-37H2,1-9H3,(H,69,82)(H,70,83)(H,71,85)(H,73,79)(H,74,84)(H,87,88)(H3,67,68,89)/t41-,42-,47+,48-,50+,51+,52+,56-,57-/m0/s1 |
InChIキー |
RIMZNVUCGMFJGP-KCYCJFSYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
正規SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


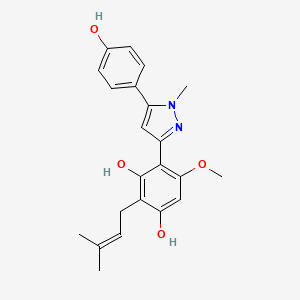
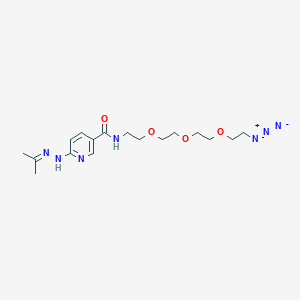

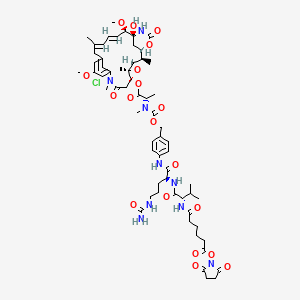
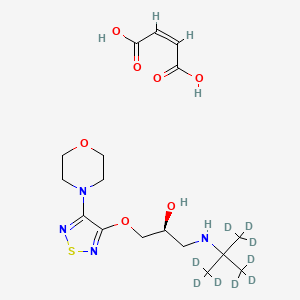
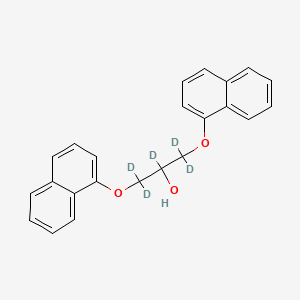
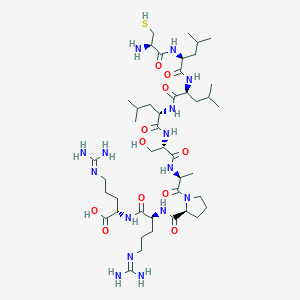
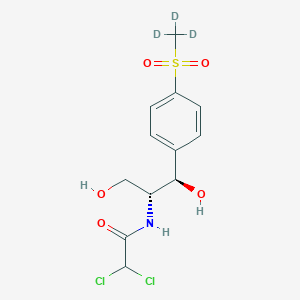
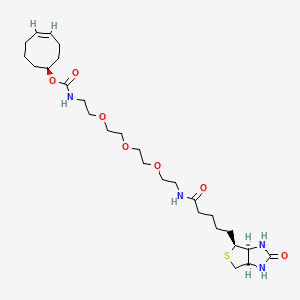
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
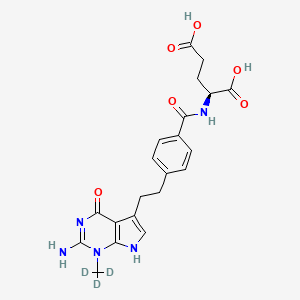
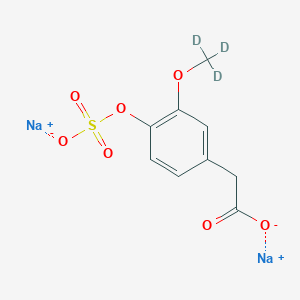
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
